chemical structure and properties of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
chemical structure and properties of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
An In-Depth Technical Guide to 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine: Structure, Properties, and Synthesis
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural similarity to purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Compounds incorporating this nucleus have been investigated for their anticonvulsant, anti-tubercular, anticancer, and antiviral properties.[3][6][7] The substituent at the 7-position of the triazolopyrimidine ring plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. This guide provides a detailed technical overview of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine, a derivative with a chiral phenoxyethyl side chain that introduces specific steric and electronic features. Due to the limited publicly available data for this specific molecule, this guide will also leverage information on its close analogue, 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-07-9)[8][9], and related synthetic methodologies to provide a comprehensive resource for researchers.
Chemical Structure and Stereochemistry
The chemical structure of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine consists of a fused bicyclic heteroaromatic system, the[1][2][3]triazolo[1,5-a]pyrimidine core, substituted at the 7-position with a 1-phenoxyethyl group.
Key Structural Features:
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[1][2][3]triazolo[1,5-a]pyrimidine Core: This planar, aromatic system is composed of a pyrimidine ring fused with a 1,2,4-triazole ring. The nitrogen-rich nature of this core allows for various non-covalent interactions, such as hydrogen bonding and metal coordination.[4]
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1-Phenoxyethyl Substituent: This group is attached to the C7 of the pyrimidine ring. It consists of a phenoxy moiety linked via an ethyl bridge.
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Chiral Center: The carbon atom of the ethyl group attached to both the pyrimidine ring and the phenoxy group is a stereocenter. Therefore, 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine exists as a pair of enantiomers, (R)- and (S)-7-(1-phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine. The stereochemistry at this center can significantly influence the biological activity of the molecule.
Caption: Chemical structure of 7-(1-Phenoxyethyl)-[1][3]triazolo[1,5-a]pyrimidine.
Synthesis Methodology
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine.
Experimental Protocol
Step 1: Synthesis of 1-([1][2][3]triazolo[1,5-a]pyrimidin-7-yl)ethanol
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To a stirred solution of 7-acetyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-([1][2][3]triazolo[1,5-a]pyrimidin-7-yl)ethanol, which can be used in the next step without further purification.
Step 2: Synthesis of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine (Mitsunobu Reaction)
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To a stirred solution of 1-([1][2][3]triazolo[1,5-a]pyrimidin-7-yl)ethanol (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Monitor the reaction by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine.
Physicochemical Properties
Experimental physicochemical data for 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine is not available. The following table presents predicted properties based on its chemical structure. These values are estimations and should be used as a guide for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₂N₄O |
| Molecular Weight | 240.26 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 61.8 Ų |
| Formal Charge | 0 |
Spectroscopic Characterization
Detailed spectroscopic data for the title compound is not published. The following are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Phenoxy group): Multiplets in the range of δ 7.0-7.4 ppm.
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Pyrimidine Protons: Doublets for H5 and H6 in the range of δ 7.0-8.5 ppm.
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Triazole Proton: A singlet for H2 around δ 8.5-9.0 ppm.
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Ethyl Protons: A quartet for the CH proton around δ 5.5-6.0 ppm and a doublet for the CH₃ protons around δ 1.7-1.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons (Phenoxy group): Signals in the range of δ 115-160 ppm.
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Pyrimidine and Triazole Carbons: Signals for the heterocyclic core will appear in the aromatic region, typically between δ 110-165 ppm.
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Ethyl Carbons: A signal for the CH carbon around δ 70-80 ppm and a signal for the CH₃ carbon around δ 20-25 ppm.
IR (Infrared) Spectroscopy:
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C-H stretching (aromatic): ~3050-3150 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=N and C=C stretching: ~1500-1650 cm⁻¹
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C-O-C stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric)
MS (Mass Spectrometry):
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[M+H]⁺: Expected at m/z 241.11.
Chemical Reactivity and Stability
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is generally stable. The reactivity of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine is expected to be influenced by the electron-withdrawing nature of the fused heterocyclic core and the presence of the phenoxyethyl substituent. The lone pairs on the nitrogen atoms provide basic character, allowing for protonation and coordination with metal ions. The aromatic rings can undergo electrophilic substitution, although the conditions may need to be forcing due to the electron-deficient nature of the pyrimidine ring. The ether linkage in the side chain is generally stable but could be cleaved under harsh acidic conditions.
Potential Biological and Pharmacological Applications
While there is no specific biological data for 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine, the broader class of[1][2][3]triazolo[1,5-a]pyrimidine derivatives has shown a wide array of biological activities, suggesting potential avenues for investigation for the title compound.
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Anticonvulsant Activity: Several 7-substituted-[1][2][3]triazolo[1,5-a]pyrimidines have demonstrated significant anticonvulsant effects in animal models.[6][10] The mechanism of action for some of these compounds involves the positive allosteric modulation of GABA-A receptors.[10]
-
Anticancer Activity: The triazolopyrimidine scaffold is present in numerous compounds with antiproliferative activity against various cancer cell lines.[7][11] These compounds can act through different mechanisms, including the inhibition of tubulin polymerization.[11]
-
Anti-tubercular Activity: Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been identified as potent inhibitors of Mycobacterium tuberculosis.
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Antiviral and Other Activities: This class of compounds has also been explored for its potential as antiviral agents, particularly against the influenza virus.[12][13] Additionally, various derivatives have been investigated for their anti-inflammatory, analgesic, and herbicidal properties.[14]
The introduction of the 1-phenoxyethyl group at the 7-position provides a lipophilic domain and a specific three-dimensional orientation that could be optimized for binding to various biological targets. Further research is warranted to explore the specific biological profile of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine and its enantiomers.
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Discovery of 7-alkyloxy-[1][2][3] triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity. (2021). Bioorganic Chemistry, 119, 105565.
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Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (2020). ResearchGate. Retrieved from [Link]
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Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. (2014). European Journal of Chemistry, 5(2), 334–338.
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1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][3][6] Thiadiazine Derivatives. (2007). Magnetic Resonance in Chemistry, 45(3), 265-268.
- Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022). Pharmaceutics, 14(6), 1191.
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Synthesis and properties of 2'-O,4'-C-ethyleneoxy bridged 5-methyluridine. (2013). Organic Letters, 15(14), 3702–3705. 28.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. (n.d.). PubChem. Retrieved from [Link]
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